molecular formula C10H11N3 B1521695 2-Amino-1-cyclopropylbenzimidazole CAS No. 945021-19-2

2-Amino-1-cyclopropylbenzimidazole

Cat. No.: B1521695
CAS No.: 945021-19-2
M. Wt: 173.21 g/mol
InChI Key: ZHOYGOVZAALSPT-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropylbenzimidazole is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol. It is a derivative of benzimidazole, featuring a cyclopropyl group at the 1-position and an amino group at the 2-position

Biochemical Analysis

Biochemical Properties

2-Amino-1-cyclopropylbenzimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate adenosine monophosphate-activated protein kinase, which plays a crucial role in regulating cellular energy homeostasis . By activating this kinase, the compound can enhance glucose uptake and fatty acid oxidation, thereby influencing cellular metabolism. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, which is involved in inflammatory and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators. Additionally, this compound can activate adenosine monophosphate-activated protein kinase by binding to its regulatory subunits, leading to enhanced glucose uptake and fatty acid oxidation . The compound also modulates gene expression by interacting with transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells, influencing the transcription of genes involved in inflammatory and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to this compound has been associated with sustained activation of adenosine monophosphate-activated protein kinase and enhanced glucose uptake . Additionally, long-term exposure to this compound can lead to alterations in gene expression, particularly in genes involved in inflammatory and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and metabolic effects without significant toxicity . At higher doses, this compound can induce adverse effects such as gastrointestinal irritation and hepatotoxicity . Studies have also identified threshold effects, where the compound’s beneficial effects plateau at certain dosages, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound can be targeted to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, this compound can localize in the nucleus, where it modulates gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclopropylbenzimidazole typically involves the cyclization of o-phenylenediamine with cyclopropylcarbonyl chloride under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-cyclopropylbenzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

2-Amino-1-cyclopropylbenzimidazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 2-Amino-1-methylbenzimidazole

  • 2-Amino-1-ethylbenzimidazole

  • 2-Amino-1-propylbenzimidazole

  • 2-Amino-1-butylbenzimidazole

Properties

IUPAC Name

1-cyclopropylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGOVZAALSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287835
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945021-19-2
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945021-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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